2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
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Overview
Description
2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a cyanoacetic acid derivative under basic conditions, followed by cyclization and functional group modifications to introduce the methoxyphenyl and pyrrole moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxyphenyl and pyrrole moieties may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a different substitution pattern on the phenyl ring.
2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid: Another isomer with the methoxy group in a different position.
Uniqueness
2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to the presence of the pyrrole ring and the specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H16N2O3/c1-11-8-13(9-14(10-18)17(20)21)12(2)19(11)15-6-4-5-7-16(15)22-3/h4-9H,1-3H3,(H,20,21)/b14-9+ |
InChI Key |
KFRCAZRAVDUSFX-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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